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Compound of Interest

Compound Name: Vobtusine

cat. No.: B1215121

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data of Vobtusine, a
complex bisindole alkaloid. The information presented herein is intended to support research,
compound identification, and drug development efforts. The guide includes tabulated Nuclear
Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental
protocols, and a visualization of a relevant experimental workflow.

Spectroscopic Data

The structural elucidation of Vobtusine relies heavily on modern spectroscopic techniques,
primarily NMR and MS. Below is a summary of the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While a complete, publicly available, and explicitly assigned NMR data set for Vobtusine is not
readily available in free-access databases, data for related bisindole alkaloids and general
chemical shift ranges for indole alkaloids provide a strong basis for its characterization. For
instance, the analysis of closely related compounds isolated from Voacanga africana offers
valuable comparative data.

Table 1: Representative 3C and *H NMR Chemical Shift Ranges for Key Moieties in Bisindole
Alkaloids (such as Vobtusine) in CDCls
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Functional Group/Carbon
Type

Representative **C

Chemical Shift (6, ppm)

Representative 'H

Chemical Shift (6, ppm)

Aromatic C 100 - 150 6.5-8.0
Aromatic C-N 130 - 150

Aromatic C-O 140 - 160

Quaternary C (sp3) 40-70

Methine CH (sp?) 30-60 25-45
Methylene CH2 (sp3) 20-50 15-35
Methyl CHs 10-30 0.8-20
Carbonyl (Ester) C=0 170 - 180

Methoxy O-CHs 50 - 60 35-40

Note: These are general ranges and specific shifts for Vobtusine may vary. Detailed 2D NMR

experiments (COSY, HSQC, HMBC) are essential for unambiguous assignment.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is critical for determining the elemental composition and

fragmentation pattern of Vobtusine.

A low-resolution mass spectrum of Vobtusine indicated a molecular weight of 718, while high-

resolution mass spectrometry (HRMS) provided a more precise molecular weight of 718.3743.

[1] This accurate mass measurement is consistent with the molecular formula Ca3zHs0N4Oe.

Table 2: High-Resolution Mass Spectrometry Data for Vobtusine

lon

Calculated m/z

Observed m/z

[M+H]*+

719.3807

719.3811
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Note: The fragmentation pattern of Vobtusine in MS/MS experiments would provide further
structural information by revealing characteristic losses of functional groups and cleavages of
the alkaloid skeleton. However, a detailed public fragmentation table is not readily available.

Experimental Protocols

The acquisition of high-quality spectral data for complex molecules like Vobtusine requires
carefully optimized experimental procedures.

NMR Spectroscopy Protocol (General for Indole
Alkaloids)

Sample Preparation:

» Dissolution: Approximately 5-10 mg of purified Vobtusine is dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCls).

o Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift
referencing (6 = 0.00 ppm).

« Filtration: The solution is filtered through a small plug of glass wool into a 5 mm NMR tube to
remove any particulate matter.

Instrumentation and Parameters:

o Spectrometer: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to
achieve optimal signal dispersion.

e H NMR:

o

Pulse Sequence: A standard single-pulse experiment is used.

[¢]

Acquisition Time: Typically 2-3 seconds.

[e]

Relaxation Delay: 1-2 seconds.

[e]

Number of Scans: 8-16 scans are usually sufficient.
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o BC NMR:

o Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the
spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).

o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.

o Number of Scans: Due to the low natural abundance of 13C, a larger number of scans
(e.g., 1024 or more) is required.

e 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized with optimized mixing
times and delays to establish correlations.

Mass Spectrometry Protocol (General for Bisindole
Alkaloids)

Sample Preparation:

o Dissolution: A dilute solution of Vobtusine is prepared in a suitable solvent such as methanol
or acetonitrile.

¢ Infusion: The sample is introduced into the mass spectrometer via direct infusion using a
syringe pump or through a liquid chromatography (LC) system for online separation and
analysis (LC-MS).

Instrumentation and Parameters (HR-ESI-MS):

e Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, equipped with an Electrospray lonization (ESI) source is typically used.

¢ lonization Mode: Positive ion mode is generally preferred for alkaloids as they readily form
protonated molecules ([M+H]*).

o Capillary Voltage: Typically set between 3.5 and 4.5 kV.
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» Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation of the analyte
ions (e.g., Nitrogen at 8-12 L/min and 300-350 °C).

e Fragmentor Voltage: Varied to induce fragmentation for MS/MS experiments, allowing for the
characterization of the molecule's structure.

e Mass Range: Scanned over a range that includes the expected molecular ion (e.g., m/z 100-
1000).

Visualization
General Experimental Workflow for Alkaloid
Characterization

The following diagram illustrates a typical workflow for the isolation and structural elucidation of
a natural product like Vobtusine.
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Click to download full resolution via product page

A generalized workflow for the isolation and structural characterization of Vobtusine.
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Note: At present, there is no specific, well-defined signaling pathway directly attributed to
Vobtusine in publicly available literature. Therefore, a diagram for a signaling pathway cannot
be provided at this time.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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